![molecular formula C26H27N3O6S B13566147 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazole ring, fluorenylmethoxycarbonyl (Fmoc) group, and tert-butoxycarbonyl (Boc) group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base, such as triethylamine, to protect the amine functionality.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or Boc chloride in the presence of a base to protect another amine functionality.
Coupling Reactions: The protected intermediates are then coupled using standard peptide coupling reagents, such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents such as piperidine (for Fmoc) and trifluoroacetic acid (for Boc).
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling Reagents: DCC, EDC, and other carbodiimides for peptide bond formation.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted thiazole derivatives.
科学研究应用
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The Fmoc and Boc groups can be used to protect amine functionalities during peptide synthesis, allowing for selective reactions and modifications.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups, similar to the target compound.
Fmoc-Thr(tBu)-OH: Another compound with Fmoc and tert-butyl protecting groups.
Fmoc-Cys(Trt)-OH: Contains Fmoc and trityl protecting groups.
Uniqueness
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity. The combination of Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C26H27N3O6S |
|---|---|
分子量 |
509.6 g/mol |
IUPAC 名称 |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C26H27N3O6S/c1-26(2,3)35-24(32)27-13-12-20-28-21(23(30)31)22(36-20)29-25(33)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,27,32)(H,29,33)(H,30,31) |
InChI 键 |
XSCJWYHZDHSCKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


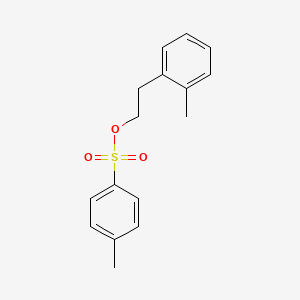
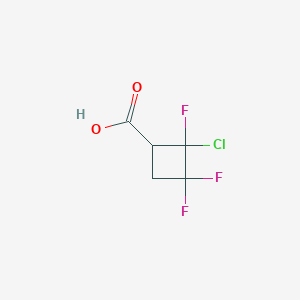
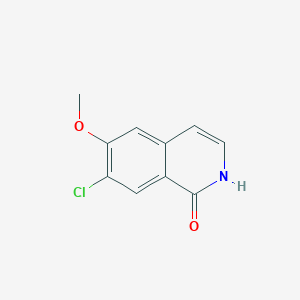
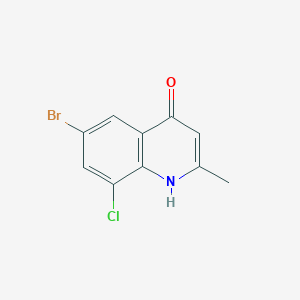
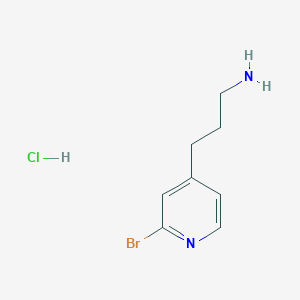
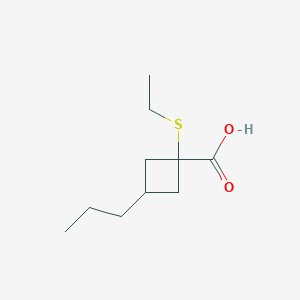

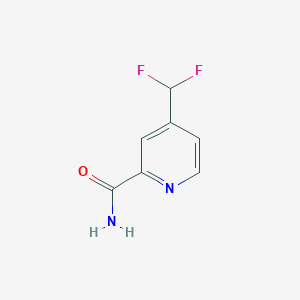
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
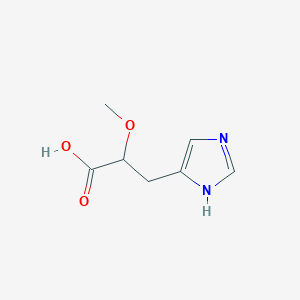

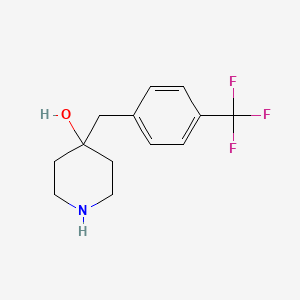
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)

